Cas no 1504438-74-7 ([2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol)

[2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a heterocyclic compound featuring a pyrazole moiety linked to a tetrahydropyran ring with a hydroxymethyl substituent. This structure offers versatility as a building block in medicinal chemistry and organic synthesis, particularly for designing biologically active molecules. The presence of both polar (hydroxyl) and nonpolar (methylpyrazole) functional groups enhances its utility in modulating solubility and binding interactions. Its stable tetrahydropyran scaffold contributes to conformational rigidity, while the pyrazole group provides potential for hydrogen bonding and metal coordination. The compound is suitable for further derivatization, enabling applications in drug discovery, agrochemical research, and material science. Proper handling under inert conditions is recommended due to the reactivity of the hydroxyl group.
[2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol structure
1504438-74-7 structure
Product Name:[2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
CAS No:1504438-74-7
MF:C10H16N2O2
MW:196.246242523193
CID:5709358
PubChem ID:79373147
Update Time:2025-05-20

[2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
    • EN300-717935
    • (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanol
    • 1504438-74-7
    • AKOS017926617
    • CS-0355062
    • [2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
    • Inchi: 1S/C10H16N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3
    • InChI Key: HTSXULFRRSPVJI-UHFFFAOYSA-N
    • SMILES: O1CCCC(CO)C1C1C=NN(C)C=1

Computed Properties

  • Exact Mass: 196.121177757g/mol
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 47.3Ų

[2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-717935-1.0g
[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
1504438-74-7
1g
$0.0 2023-06-06

Additional information on [2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Professional Introduction to [2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol (CAS No. 1504438-74-7)

[2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a significant compound in the field of pharmaceutical chemistry, known for its unique structural and functional properties. This compound, identified by the CAS number 1504438-74-7, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of a 1-methyl-1H-pyrazol-4-yl moiety in its molecular structure contributes to its distinctive chemical behavior, making it a valuable candidate for further research and innovation.

The compound's structure consists of an oxan-3-yl group linked to a methanol moiety, which provides a versatile platform for chemical modifications and functionalization. This architectural design allows for the exploration of various pharmacophores and bioactive scaffolds, making it particularly useful in the design of novel therapeutic agents. The 1-methyl-1H-pyrazol-4-yl group, in particular, is known for its ability to enhance binding affinity and selectivity in drug interactions, which is a critical factor in the development of effective pharmaceuticals.

In recent years, there has been a growing interest in the use of heterocyclic compounds like [2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The pyrazole ring, a key component of the 1-methyl-1H-pyrazol-4-yl moiety, is well-documented for its role in modulating biological pathways and interactions. This has led to extensive research into its derivatives as potential lead compounds for drug discovery.

The synthesis of [2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of the pyrazole derivative followed by functional group transformations to introduce the oxan-3-yl and methanol groups. These synthetic strategies showcase the compound's adaptability and its potential for further chemical manipulation.

One of the most compelling aspects of [2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is its potential as a building block for more complex molecules. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological properties. For instance, modifications to the 1-methyl-1H-pyrazol-4-yl group have led to compounds with improved solubility and bioavailability, which are crucial factors in drug formulation.

The compound's role in drug development has been further supported by recent studies demonstrating its interaction with biological targets. These studies have revealed that [2-(1-Methyl-1H-pyrazol-4-yloxyan)-3-yloxy]methanol can modulate key enzymes and receptors involved in disease pathways. This has opened up new avenues for therapeutic intervention and underscores the importance of heterocyclic compounds in modern medicine.

In conclusion, [2-(1-Methyl-H-pyrazol-oxy-an)-3-oxy-an)methanol (CAS No. 1504438747] represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, particularly the presence of the 1-methyl-H-pyrazolo-oxy-an moiety, make it a valuable tool for synthesizing novel bioactive molecules. As research continues to uncover new applications and derivatives of this compound, its importance in advancing therapeutic strategies is likely to grow.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD